molecular formula C15H17N3O3 B12312758 3-(1H-imidazol-4-yl)-2-(3-phenylpropanamido)propanoic acid

3-(1H-imidazol-4-yl)-2-(3-phenylpropanamido)propanoic acid

Cat. No.: B12312758
M. Wt: 287.31 g/mol
InChI Key: JSDLITKUGOMPKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-imidazol-4-yl)-2-(3-phenylpropanamido)propanoic acid is a complex organic compound that features an imidazole ring, a phenyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-4-yl)-2-(3-phenylpropanamido)propanoic acid typically involves multi-step organic reactions One common approach is to start with the imidazole ring and introduce the phenylpropanamido group through a series of substitution and coupling reactions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-4-yl)-2-(3-phenylpropanamido)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The imidazole and phenyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(1H-imidazol-4-yl)-2-(3-phenylpropanamido)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(1H-imidazol-4-yl)-2-(3-phenylpropanamido)propanoic acid exerts its effects involves interactions with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, influencing biochemical pathways. The phenyl group may interact with hydrophobic regions of proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with an imidazole ring, similar in structure to the compound .

    Phenylalanine: An amino acid with a phenyl group, sharing structural similarities.

    Imidazole derivatives: Compounds containing the imidazole ring, used in various chemical and biological applications.

Uniqueness

3-(1H-imidazol-4-yl)-2-(3-phenylpropanamido)propanoic acid is unique due to its combination of an imidazole ring, phenyl group, and propanoic acid moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with diverse molecular targets, making it a valuable compound in research and industry.

Properties

Molecular Formula

C15H17N3O3

Molecular Weight

287.31 g/mol

IUPAC Name

3-(1H-imidazol-5-yl)-2-(3-phenylpropanoylamino)propanoic acid

InChI

InChI=1S/C15H17N3O3/c19-14(7-6-11-4-2-1-3-5-11)18-13(15(20)21)8-12-9-16-10-17-12/h1-5,9-10,13H,6-8H2,(H,16,17)(H,18,19)(H,20,21)

InChI Key

JSDLITKUGOMPKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC(CC2=CN=CN2)C(=O)O

Origin of Product

United States

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